1-(1-(Pyridin-4-yl)ethyl)piperazine
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Overview
Description
1-(1-(Pyridin-4-yl)ethyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a pyridin-4-yl group and an ethyl group, making it a versatile molecule in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(1-(Pyridin-4-yl)ethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial production methods often involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also employed for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
1-(1-(Pyridin-4-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring .
Scientific Research Applications
1-(1-(Pyridin-4-yl)ethyl)piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-(Pyridin-4-yl)ethyl)piperazine involves its interaction with specific molecular targets. For instance, it acts as a histamine H3 receptor antagonist and a sigma-1 receptor antagonist. These interactions are mediated through binding to the respective receptors, leading to modulation of receptor activity and subsequent physiological effects . The compound’s structure allows it to fit into the binding sites of these receptors, thereby inhibiting their activity and producing therapeutic effects.
Comparison with Similar Compounds
1-(1-(Pyridin-4-yl)ethyl)piperazine can be compared with other piperazine derivatives such as 1-(4-pyridyl)piperazine and 1-ethyl-4-piperidin-4-yl-piperazine . These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the pyridin-4-yl group in this compound imparts unique properties, making it a valuable compound for specific applications in receptor binding studies and therapeutic development .
Properties
IUPAC Name |
1-(1-pyridin-4-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-2-4-12-5-3-11)14-8-6-13-7-9-14/h2-5,10,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAAVRLUIZDMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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